molecular formula C20H15ClN4O3S B2633182 benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate CAS No. 922556-34-1

benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

Cat. No.: B2633182
CAS No.: 922556-34-1
M. Wt: 426.88
InChI Key: SEOOBSBSCNRSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1, a hydroxyl group at position 4, and a benzyl thioacetate moiety at position 4. This compound is structurally related to kinase inhibitors and chemotherapeutic agents due to its pyrimidine core, which facilitates interactions with ATP-binding pockets in enzymes .

Properties

IUPAC Name

benzyl 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c21-14-7-4-8-15(9-14)25-18-16(10-22-25)19(27)24-20(23-18)29-12-17(26)28-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOOBSBSCNRSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the thioacetate group enhances its reactivity and potential interactions with biological targets.

This compound is believed to exert its effects through several mechanisms:

  • Kinase Inhibition : Similar compounds have shown activity as kinase inhibitors, particularly targeting pathways involved in cancer progression and inflammation. The structural similarity to ATP suggests that this compound may also act as a competitive inhibitor at kinase domains .
  • Antiproliferative Effects : Studies have indicated that related pyrazolo compounds can inhibit cell proliferation in various cancer cell lines. For instance, phenylpyrazolo[3,4-d]pyrimidines have demonstrated significant growth inhibition in MCF-7 breast cancer cells .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis and inhibiting cell migration. For example, compounds with similar scaffolds have shown IC50 values ranging from 0.3 to 24 µM against different cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has been documented, with some showing significant inhibition of COX-2 activity. This suggests that this compound may also contribute to reducing inflammation through similar pathways .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • Study on Antitubercular Agents : A series of pyrazolo derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. One compound exhibited an IC90 value of 40.32 µM, indicating moderate activity against tuberculosis .
  • Cancer Cell Line Studies : In vitro studies demonstrated that pyrazolo derivatives could significantly inhibit the growth of MCF-7 cells, leading to apoptosis and reduced cell migration .

Data Summary

CompoundActivity TypeIC50/IC90 ValuesReference
Compound 6eAntitubercularIC90 = 40.32 µM
Compound 5iAnticancerIC50 = 0.3 - 24 µM
Various PyrazolesAnti-inflammatoryIC50 (COX-2 inhibition)

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of the pyrazolo[3,4-d]pyrimidine family, which has been extensively studied for their biological activities. The following are key applications:

  • Anticancer Activity : Compounds related to pyrazolo[3,4-d]pyrimidines have been identified as potential anticancer agents. They exhibit properties that can inhibit cancer cell proliferation and induce apoptosis. The structural features of benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate suggest it may possess similar anticancer properties due to the presence of the pyrazole ring and the hydroxyl group, which can enhance its interaction with biological targets .
  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives have been shown to act as inhibitors of various kinases, which play crucial roles in signaling pathways related to cancer and other diseases. For instance, compounds from this class have been reported to inhibit protein kinase C (PKC), which is involved in cell growth and differentiation . This inhibition can be beneficial in treating conditions like diabetes and diabetic complications .

Numerous studies have focused on evaluating the biological activities of similar compounds:

Study Compound Activity Results
Pyrazolo[3,4-d]pyrimidinesAnticancerInduced apoptosis in cancer cell lines
Kinase inhibitorsDiabetes treatmentShowed significant inhibition of PKC activity
Multicomponent synthesized pyrazolesAntibacterialEffective against Gram-positive and Gram-negative bacteria

Case Studies

Several case studies illustrate the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study demonstrated that a related compound exhibited potent anticancer activity against breast cancer cell lines through apoptosis induction mechanisms .
  • Another investigation highlighted the use of pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors for specific kinase isoforms involved in cancer progression and diabetes complications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate with analogous pyrazolo[3,4-d]pyrimidine derivatives, highlighting structural variations and their physicochemical/biological implications:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity References
Target Compound : this compound 1-(3-Chlorophenyl), 4-hydroxy, 6-(benzyl thioacetate) ~478.9 (estimated) Not reported Potential kinase inhibition; prodrug design for enhanced bioavailability
HS38 : 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide 4-oxo, 6-(propanamide) ~390.8 Not reported Improved solubility; tested in enzyme inhibition assays
HS43 : 1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 6-(2-hydroxyethyl thio), 4-oxo ~364.8 Not reported Moderate solubility; possible metabolic instability due to hydroxyl group
118e : 2-((1-(2-Chloro-2-phenylethyl)-4-(3-chlorophenylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide 2-chloro-2-phenylethyl, 4-(3-chlorophenylamino), 6-(morpholinophenyl acetamide) 634.58 153–157 Enhanced thermal stability; morpholine moiety may improve kinase binding affinity
118c : 2-((1-(2-Chloro-2-phenylethyl)-4-(4-fluorophenethyl)amino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide 4-(4-fluorophenethyl)amino, morpholinophenyl acetamide 646.18 130–132 Fluorine substitution increases lipophilicity; moderate enzymatic activity
122 : 2-((1-(2-Hydroxy-2-phenylethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide 2-hydroxy-2-phenylethyl, 4-oxo, morpholinophenyl acetamide 506.58 193–194 Hydroxy group enhances hydrogen bonding; lower solubility in hydrophobic environments
123 : 2-((4-Chloro-1-(2-chloro-2-phenylethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide 4-chloro, 2-chloro-2-phenylethyl, morpholinophenyl acetamide 543.47 107–118 High chlorine content increases electronegativity; potential cytotoxicity

Key Research Findings

Impact of Substituents on Solubility and Stability :

  • The benzyl ester group in the target compound likely improves lipophilicity compared to HS38 (propanamide) and HS43 (hydroxyethyl thioether), which exhibit higher solubility due to polar functional groups .
  • Morpholine-containing derivatives (e.g., 118e, 118c) demonstrate enhanced thermal stability (melting points >150°C) due to rigid aromatic and heterocyclic moieties .

Prodrug Potential: The thioacetate group in the target compound may hydrolyze in vivo to release a carboxylic acid, analogous to HS38’s propanamide, which could act as a direct enzyme inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.